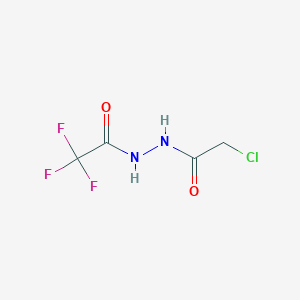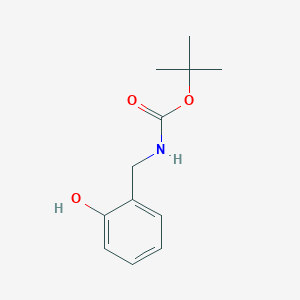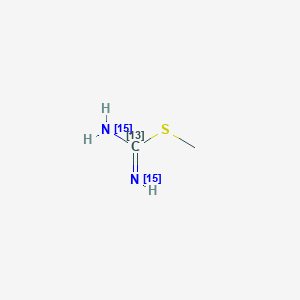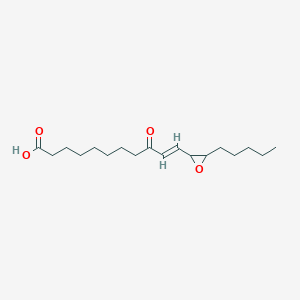
4-Ethenyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one, is a chemical compound with the molecular formula C10H9NO . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for 4-Ethenyl-1,3-dihydro-2H-indol-2-one were not found, it’s known that 1,3-dihydro-2H-indol-2-ones derivatives exhibit a wide variety of biodynamic activities. This has led to the synthesis of new indole-2-one derivatives .Physical And Chemical Properties Analysis
4-Ethenyl-1,3-dihydro-2H-indol-2-one is a beige solid . It has a predicted boiling point of 349.8±42.0 °C and a predicted density of 1.161±0.06 g/cm3 . It is slightly soluble in chloroform and methanol when heated . The compound is stable under light .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 4-Ethenyl-1,3-dihydro-2H-indol-2-one, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. For instance, certain indole-2-carboxylate derivatives exhibited significant selectivity and inhibitory concentration values, indicating potential as antiviral agents .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well-documented. New 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and evaluated for their COX-2 inhibitory activities. These compounds have shown varying degrees of inhibition against nitric oxide production in stimulated cells, suggesting their use as anti-inflammatory agents .
Anticancer Applications
Indole compounds have been explored for their anticancer activities. The structural framework of indoles provides a basis for the development of new chemotherapeutic agents. Research has focused on synthesizing various indole scaffolds to screen for pharmacological activities against cancer cells .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another area of interest. These compounds have been tested against a range of bacterial and fungal pathogens, showing promise as antimicrobial agents. The indole nucleus’s ability to bind with high affinity to multiple receptors aids in developing derivatives with potent antimicrobial properties .
Antidiabetic Potential
Indole derivatives have also been investigated for their antidiabetic effects. By interacting with biological pathways related to glucose metabolism, these compounds can offer new therapeutic possibilities for managing diabetes .
Antimalarial Activity
The fight against malaria has benefited from the exploration of indole derivatives. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable in the development of antimalarial drugs .
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the substance with soap and water, rinsing with pure water, and consulting a doctor . The compound should be handled with personal protective equipment, and dust formation should be avoided .
Wirkmechanismus
Target of Action
4-Ethenyl-1,3-dihydro-2H-indol-2-one is a decomposition product of Ropinirole N-oxide . Ropinirole is a dopamine agonist, suggesting that the compound may interact with dopamine receptors.
Pharmacokinetics
Its parent compound, Ropinirole, is well-absorbed and undergoes extensive hepatic metabolism, which may provide some clues about the pharmacokinetics of 4-Ethenyl-1,3-dihydro-2H-indol-2-one .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and activity. For instance, it is recommended to be stored at -20°C under an inert atmosphere .
Eigenschaften
IUPAC Name |
4-ethenyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h2-5H,1,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOKYDXCOLQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617984 | |
| Record name | 4-Ethenyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
120427-93-2 | |
| Record name | 4-Ethenyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)


![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)






![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)